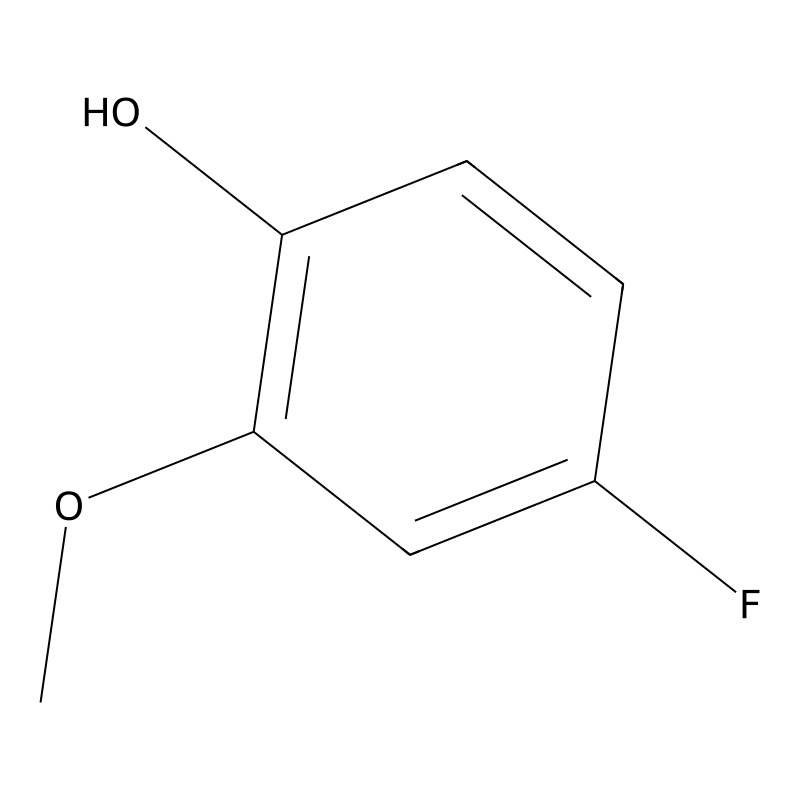

4-Fluoro-2-methoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Masked o-Benzoquinones

One of the primary research applications of 4-fluoro-2-methoxyphenol involves its use as a precursor in the synthesis of 4-halo-masked o-benzoquinones (MOBs) []. These masked o-benzoquinones are valuable intermediates in organic synthesis due to their ability to undergo selective deprotection and further functionalization []. Studies have shown that 4-fluoro-2-methoxyphenol can be efficiently converted into various MOBs through a series of chemical reactions [, ].

Synthesis of Fluorinated Masked o-Benzoquinones

Furthermore, 4-fluoro-2-methoxyphenol can be used to generate fluorinated masked o-benzoquinones, which possess unique properties compared to their non-fluorinated counterparts []. The presence of the fluorine atom can alter the electronic and physical properties of the molecule, potentially leading to improved reactivity and selectivity in various chemical reactions []. Research is ongoing to explore the specific applications of these fluorinated MOBs in organic synthesis.

4-Fluoro-2-methoxyphenol, with the chemical formula C₇H₇FO₂ and CAS number 450-93-1, is an aromatic compound characterized by the presence of a fluorine atom and a methoxy group on a phenolic ring. It appears as a clear colorless to light yellow liquid and has a molecular weight of 142.13 g/mol. This compound is notable for its high solubility in various solvents and its potential applications in medicinal chemistry due to its biological activity .

- Electrophilic Substitution: The electron-donating methoxy group enhances the reactivity of the aromatic ring, allowing for electrophilic substitution reactions at the ortho and para positions relative to the hydroxyl group.

- Oxidation: This compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

- Nucleophilic Substitution: The fluorine atom can be displaced in nucleophilic substitution reactions, making it useful for further chemical modifications.

These reactions are significant for synthesizing derivatives that may have enhanced or altered biological properties .

4-Fluoro-2-methoxyphenol exhibits notable biological activities, particularly as an analog of apocynin. Research indicates that it enhances inhibitory effects on leukocyte oxidant production and phagocytosis, making it a candidate for anti-inflammatory applications. It has been shown to modulate reactive oxygen species production, suggesting potential use in treating conditions associated with oxidative stress .

Several methods have been developed for synthesizing 4-fluoro-2-methoxyphenol:

- Direct Fluorination: This method involves the introduction of fluorine onto the aromatic ring using fluorinating agents under controlled conditions.

- Methoxylation: The methoxy group can be introduced via methylation of phenolic compounds using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Lewis Acid-Catalyzed Reactions: Recent studies have explored Lewis acid-mediated methods for selectively introducing functional groups onto aromatic rings, which can be applied to synthesize 4-fluoro-2-methoxyphenol efficiently .

4-Fluoro-2-methoxyphenol has several applications:

- Pharmaceuticals: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic uses in inflammatory diseases.

- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.

- Analytical Chemistry: Used as a standard in various chromatographic techniques due to its well-defined properties .

Studies on the interactions of 4-fluoro-2-methoxyphenol with biomolecules have indicated its ability to modulate enzyme activity, particularly regarding oxidative stress pathways. Its role as an inhibitor of NADPH oxidase has been highlighted, showing promise in reducing oxidative damage in various cellular contexts .

Several compounds share structural similarities with 4-fluoro-2-methoxyphenol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Methoxyphenol | 91-51-8 | 0.88 | Lacks fluorine; more hydrophilic |

| Apocynin | 26738-16-1 | 0.87 | Known antioxidant; lacks fluorine |

| Guaiacol | 90-05-1 | 0.86 | Used as an expectorant; simpler structure |

| 4-Chloro-2-methoxyphenol | 450-93-1 | 0.83 | Chlorine instead of fluorine |

4-Fluoro-2-methoxyphenol's unique combination of a methoxy group and a fluorine atom distinguishes it from these similar compounds, potentially enhancing its biological activity and solubility characteristics compared to others without fluorine .

4-Fluoro-2-methoxyphenol exhibits a molecular formula of C₇H₇FO₂ with a molecular weight of 142.13 g/mol [1] [3] [7]. The compound represents a fluorinated methoxy-substituted catechol analog characterized by a benzene ring bearing three functional groups: a hydroxyl group (-OH) at position 1, a methoxy group (-OCH₃) at position 2, and a fluorine atom at position 4 [1]. The International Union of Pure and Applied Chemistry (IUPAC) Standard InChI Key is OULGLTLTWBZBLO-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [7] [20].

The molecular configuration features a planar aromatic system with the methoxy group extending from the benzene ring plane. The compound adopts an essentially planar conformation due to the conjugation between the aromatic ring and the attached functional groups [29]. Crystallographic studies of related fluorinated phenolic compounds indicate that the fluorine substitution at the para position relative to the hydroxyl group significantly influences the electronic distribution within the aromatic system [29].

Physical State and Appearance

4-Fluoro-2-methoxyphenol exists as a liquid at room temperature with a characteristic clear, slightly yellow to light brown appearance [1] [8] [11]. The compound exhibits a phenol-like odor, which is typical for substituted phenolic compounds [11]. Various suppliers report the appearance ranging from clear colorless to light yellow liquid, with some samples showing slight discoloration upon prolonged storage [5] [25].

Thermodynamic Properties

Boiling Point (195°C)

The boiling point of 4-fluoro-2-methoxyphenol is consistently reported as 195°C at standard atmospheric pressure [1] [5] [6] [7] [8] [11] [13]. This value represents the temperature at which the vapor pressure of the liquid equals the external pressure, allowing for phase transition from liquid to gas. The relatively high boiling point compared to simple phenols reflects the combined effects of hydrogen bonding from the hydroxyl group and the dipole interactions arising from the fluorine and methoxy substituents.

Density (1.247 g/mL at 25°C)

The density of 4-fluoro-2-methoxyphenol is precisely determined as 1.247 g/mL at 25°C [1] [5] [7] [9]. This value indicates that the compound is denser than water, which is attributed to the presence of the fluorine atom that increases the molecular mass while maintaining a relatively compact molecular structure. The specific gravity, also reported as 1.247, confirms this density measurement [1] [7] [9].

Flash Point (101-102°C)

The flash point of 4-fluoro-2-methoxyphenol is reported within the range of 101-102°C [3] [6] [7] [8] [11] [13]. This parameter represents the lowest temperature at which the compound can form an ignitable mixture with air near the surface of the liquid. The flash point measurement is crucial for determining appropriate handling and storage conditions, as it indicates the compound's flammability characteristics under controlled conditions.

Spectroscopic Properties

Refractive Index (1.517)

The refractive index of 4-fluoro-2-methoxyphenol is measured as 1.517 at 25°C [9] [13] [28]. More precise measurements indicate a range of 1.5160 to 1.5180 at 20°C with a wavelength of 589 nm [5] [7]. The refractive index serves as a fundamental optical property that reflects the compound's ability to bend light as it passes through the medium, providing insights into the electronic structure and molecular polarizability.

Infrared Spectroscopy

Infrared spectroscopy of 4-fluoro-2-methoxyphenol reveals characteristic absorption bands corresponding to the functional groups present in the molecule [5] [7]. The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to O-H stretching vibrations [23]. The methoxy group contributes to C-H stretching vibrations in the 2800-3000 cm⁻¹ region, while the aromatic C=C stretching appears around 1600 cm⁻¹ [23]. The carbon-fluorine bond manifests as a characteristic absorption in the 1000-1300 cm⁻¹ range, which is diagnostic for fluorinated aromatic compounds [23].

Mass Spectrometry Characteristics

Mass spectrometry analysis of 4-fluoro-2-methoxyphenol provides detailed fragmentation patterns that facilitate structural identification [20]. The molecular ion peak appears at m/z 142, corresponding to the molecular weight of the compound [20]. Electron ionization mass spectrometry reveals characteristic fragmentation patterns, including the loss of the methoxy group (m/z 111) and the formation of fluorinated phenolic fragments [20]. The National Institute of Standards and Technology (NIST) mass spectral database contains comprehensive fragmentation data that serves as a reference for compound identification [20].

Acid-Base Properties

pKa Values (9.98±0.18)

The acid dissociation constant (pKa) of 4-fluoro-2-methoxyphenol is determined as 9.98±0.18 [1] [9]. This value indicates that the compound exhibits weak acidic properties, consistent with substituted phenolic compounds [1] [9]. The pKa value reflects the tendency of the hydroxyl group to donate a proton, with higher values indicating weaker acidity [12]. The presence of the electron-withdrawing fluorine atom at the para position relative to the hydroxyl group slightly increases the acidity compared to unsubstituted phenols [12].

Ionization Behavior

The ionization behavior of 4-fluoro-2-methoxyphenol is governed by the pKa value and the solution pH conditions [9]. At physiological pH (approximately 7.4), the compound exists predominantly in its protonated form, as the solution pH is below the pKa value [9]. The fluorine substituent influences the electron density distribution within the aromatic ring, affecting the stability of the phenoxide ion formed upon deprotonation [10]. The methoxy group, being electron-donating through resonance, partially counteracts the electron-withdrawing effect of the fluorine atom [12].

Solubility and Lipophilicity Parameters

4-Fluoro-2-methoxyphenol demonstrates limited solubility in water, which is characteristic of substituted phenolic compounds [14] [16]. The compound exhibits enhanced solubility in organic solvents such as ethanol, acetone, and dichloromethane [14] . The lipophilicity of the compound, as indicated by its octanol-water partition coefficient, suggests moderate hydrophobic character [4] [19]. Computational predictions indicate a log P value that reflects the balance between the hydrophilic hydroxyl group and the lipophilic fluorine and methoxy substituents [4] [19].

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Water Solubility | Limited | Room Temperature | [14] [16] |

| Organic Solvent Solubility | High | Ethanol, Acetone, DCM | [14] |

| Log P (Calculated) | 1.540 | Octanol/Water | [4] |

The synthesis of 4-Fluoro-2-methoxyphenol through classical methodologies primarily relies on well-established aromatic fluorination reactions that have been employed for decades in organofluorine chemistry. These traditional approaches, while often characterized by moderate yields and harsh reaction conditions, continue to provide fundamental insights into the mechanistic pathways of aromatic fluorination1.

The Balz-Schiemann reaction represents one of the earliest systematic approaches to aromatic fluorination, involving the thermal decomposition of aryldiazonium tetrafluoroborate salts. When applied to the synthesis of 4-Fluoro-2-methoxyphenol, this methodology begins with the corresponding aniline derivative, which undergoes diazotization with sodium nitrite and tetrafluoroboric acid at 0-5°C, followed by thermal decomposition at 180°C [1]. However, this classical approach suffers from several limitations including low yields (typically 10-25%), harsh reaction conditions, and complex workup procedures. The mechanism proceeds through carbocation intermediate formation, which may be trapped by nucleophilic species, resulting in the formation of numerous side products and significantly reducing the overall reaction selectivity [3].

Direct fluorination using elemental fluorine gas has also been explored for the synthesis of fluorinated phenols, although this approach presents significant safety concerns and typically results in poor selectivity due to the high reactivity of fluorine gas [4]. The reaction of aromatic compounds with fluorine gas under controlled conditions at room temperature can yield fluorinated products, but overoxidation and multiple fluorination events often occur, leading to complex product mixtures with yields ranging from 20-40% [5].

Nucleophilic aromatic substitution using activated aryl halides represents another classical approach, where electron-withdrawing groups such as nitro, cyano, or trifluoromethyl substituents activate the aromatic ring toward nucleophilic attack by fluoride anion. This methodology typically employs potassium fluoride in combination with phase transfer catalysts such as 18-crown-6 in polar aprotic solvents at elevated temperatures (80-120°C) [6]. While this approach can achieve moderate yields (45-75%), it requires the presence of strong electron-withdrawing groups, limiting its applicability to substituted aromatic systems [7].

Modern Synthetic Strategies

Contemporary synthetic methodologies for 4-Fluoro-2-methoxyphenol synthesis have evolved to address the limitations of classical approaches through the development of more efficient, selective, and operationally convenient procedures. These modern strategies encompass transition metal-catalyzed processes, organocatalytic methods, and innovative reagent systems that enable fluorination under milder conditions with improved functional group tolerance8.

The development of PhenoFluor as a deoxyfluorination reagent has revolutionized the synthesis of aryl fluorides from phenolic substrates1. This methodology enables the direct conversion of phenols to aryl fluorides through an operationally simple procedure that proceeds via a concerted nucleophilic aromatic substitution mechanism. The reaction of phenolic substrates with PhenoFluor in the presence of cesium fluoride at temperatures ranging from 80-110°C typically affords the corresponding fluorinated products in yields of 65-95% [9]. The mechanism proceeds through the formation of a 2-phenoxy-imidazolium bifluoride salt intermediate, which undergoes subsequent fluorination via a unique four-membered transition state that necessitates ipso substitution [1]. This approach demonstrates excellent functional group tolerance, accommodating primary and secondary amines, alcohols, thiols, and phenols that are often problematic in metal-catalyzed fluorination reactions [10].

Transition metal-catalyzed fluorination reactions have emerged as powerful tools for the synthesis of fluorinated aromatic compounds under mild conditions. Palladium-catalyzed nucleophilic fluorination of aryl triflates provides a versatile approach to aryl fluorides, although this methodology can suffer from constitutional isomer formation and requires anhydrous conditions [1]. Nickel-catalyzed fluorination reactions have also been developed, offering complementary reactivity profiles and enabling the fluorination of aryl halides under different conditions [11]. These metal-catalyzed processes typically operate at temperatures of 60-100°C with reaction times of 6-24 hours, achieving yields in the range of 50-85% [11].

Photoredox catalysis has emerged as a transformative approach for aromatic fluorination, enabling reactions to proceed under mild conditions using visible light irradiation [12]. Organic photoredox catalysts such as acridinium salts facilitate cation radical-accelerated nucleophilic aromatic substitution, allowing the fluorination of both electron-neutral and electron-rich fluoroarenes [13]. This methodology operates at room temperature to 40°C with extended reaction times (12-48 hours) and achieves yields of 40-80%, representing a significant advancement in the field of photochemical fluorination [14].

Silver-catalyzed electrophilic fluorination of aryl stannanes provides another modern approach to aryl fluoride synthesis, although this methodology requires the stepwise synthesis of toxic aryl stannanes [1]. The reaction proceeds at mild temperatures (25-60°C) with reaction times of 2-12 hours, achieving yields of 45-75% with high regioselectivity [1]. Despite the need for organotin precursors, this approach offers excellent control over substitution patterns and functional group compatibility.

Nucleophilic Aromatic Substitution Methods

Nucleophilic aromatic substitution represents a fundamental mechanistic pathway for the introduction of fluorine into aromatic systems, with the reactivity being strongly influenced by the electronic nature of the substrate and the reaction conditions employed2. The mechanism of nucleophilic aromatic substitution proceeds through an addition-elimination sequence, involving the formation of a negatively charged intermediate known as the Meisenheimer complex [6].

For electron-deficient aromatic substrates bearing activating groups such as nitro, cyano, or trifluoromethyl substituents, nucleophilic aromatic substitution with fluoride anion proceeds readily under relatively mild conditions [2]. The reaction typically employs potassium fluoride as the fluoride source in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at temperatures ranging from 80-150°C [7]. The presence of electron-withdrawing groups in the ortho or para positions relative to the leaving group significantly enhances the reaction rate by stabilizing the negatively charged intermediate through resonance effects [6]. These reactions typically achieve yields of 70-95% with good selectivity for the desired fluorinated product [2].

The fluorination of activated fluoroarenes through nucleophilic substitution with various nucleophiles has been extensively studied, revealing important mechanistic insights into the factors governing reactivity and selectivity [15]. Electron-withdrawing groups facilitate nucleophilic attack by lowering the energy of the transition state and stabilizing the anionic intermediate. The reaction typically proceeds in polar aprotic solvents at temperatures of 60-120°C, achieving yields of 60-90% depending on the nature of the substrate and nucleophile [13].

Heterocyclic substrates present unique challenges and opportunities in nucleophilic aromatic substitution reactions. The inherent electron-deficiency of many heterocyclic systems can facilitate nucleophilic attack, while the presence of heteroatoms can provide additional stabilization through coordination effects [6]. Fluorination of heterocyclic substrates typically requires careful optimization of reaction conditions, with temperatures ranging from 25-100°C and reaction times varying significantly based on the substrate reactivity. Yields for heterocyclic fluorination typically range from 45-85%, with the exact outcome being highly dependent on the specific heterocyclic system employed [16].

A significant advancement in nucleophilic aromatic substitution has been the development of methods for fluorinating unactivated fluoroarenes through photoredox catalysis [13]. This approach enables the fluorination of electron-neutral and electron-rich aromatic systems through cation radical-accelerated nucleophilic aromatic substitution. The methodology employs organic photoredox catalysts under mild conditions (25-40°C) in solvents such as acetonitrile or dichloromethane, achieving yields of 40-75% [13]. The mechanism involves initial photoexcitation of the catalyst, followed by energy transfer to generate a fluoroarene cation radical that is more susceptible to nucleophilic attack by fluoride anion [13].

Baeyer-Villiger Oxidation for Phenol Synthesis

The Baeyer-Villiger oxidation represents an elegant and versatile approach for the synthesis of phenolic compounds, including 4-Fluoro-2-methoxyphenol, through the oxidative rearrangement of aromatic aldehydes and ketones17. This methodology provides a unique synthetic disconnection that enables the construction of phenolic structures from readily available carbonyl precursors [19].

The classical Baeyer-Villiger oxidation of 4-Fluoro-2-methoxybenzaldehyde proceeds through the initial formation of a Criegee intermediate upon treatment with peroxyacids such as meta-chloroperoxybenzoic acid or hydrogen peroxide under acidic conditions20. The mechanism involves nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by migration of the adjacent aryl group to the electron-deficient oxygen atom. This rearrangement results in the formation of a phenyl formate intermediate, which undergoes subsequent hydrolysis to yield the desired phenol product [18]. The reaction typically achieves yields of 70-85% when conducted in methanol at room temperature for 24 hours [20].

A significant advancement in Baeyer-Villiger methodology has been the development of metal-free oxidation systems using sodium persulfate as the oxidizing agent [17]. This approach eliminates the need for expensive peroxyacids and operates under mild conditions without requiring transition metal catalysts. The reaction of aromatic aldehydes with sodium persulfate in acetonitrile-water mixtures at 55°C directly provides phenolic products in yields of 75-95% without the need for intermediate ester hydrolysis [17]. The mechanism involves nucleophilic attack of peroxysulfate on the carbonyl group, followed by sulfate ion elimination and direct formation of the phenol product [17].

The stereochemical aspects of Baeyer-Villiger oxidation are particularly important when dealing with substituted aromatic systems. The migratory aptitude of different substituents follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl [21]. For aromatic substrates, electron-releasing groups facilitate migration, while electron-withdrawing groups retard the rearrangement process. This selectivity can be exploited to achieve regiocontrolled synthesis of substituted phenols from unsymmetrical ketone precursors [18].

Recent developments in Baeyer-Villiger methodology have focused on the development of environmentally benign oxidation systems and the application of this transformation in continuous flow processes [19]. Flow chemistry offers several advantages for Baeyer-Villiger oxidations, including improved heat and mass transfer, enhanced safety when handling peroxides, and the ability to conduct reactions under precisely controlled conditions [19]. These advances have enabled the scale-up of Baeyer-Villiger oxidations for industrial applications while maintaining high yields and selectivity [22].

Continuous Flow Synthesis

Continuous flow synthesis has emerged as a transformative technology for fluorination reactions, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability23. The application of flow chemistry to the synthesis of 4-Fluoro-2-methoxyphenol and related fluorinated phenols addresses many of the challenges associated with handling reactive fluorinating agents and achieving precise reaction control [25].

The fundamental advantages of continuous flow synthesis for fluorination reactions include enhanced heat and mass transfer, improved mixing efficiency, precise temperature and residence time control, and the ability to handle hazardous reagents safely in small volumes [23]. These benefits are particularly important for fluorination reactions, which often involve highly reactive or toxic reagents and can be highly exothermic [26]. Flow reactors typically employ tubular or packed-bed configurations with flow rates ranging from 0.1-5 mL/min and residence times of 2-30 minutes, enabling precise control over reaction parameters [23].

The deoxyfluorination of phenols using PhenoFluor has been successfully adapted to continuous flow conditions, enabling the safe and efficient synthesis of aryl fluorides on larger scales [8]. The flow process typically involves the dissolution of the phenolic substrate and PhenoFluor in an appropriate solvent system, followed by passage through a heated reactor maintained at the optimal reaction temperature. The precise temperature control achievable in flow systems (±1°C) is particularly beneficial for maintaining selectivity and preventing decomposition of sensitive fluorinating reagents [24].

Gas-liquid fluorination reactions have been revolutionized through the application of continuous flow technology, particularly for the utilization of fluorinated greenhouse gases as synthetic reagents [26]. The continuous fluorination of substrates using gases such as trifluoromethane (HFC-23) and tetrafluoropropene (HFO-1234yf) has been achieved through the design of specialized flow reactors that enable efficient gas-liquid contact and mass transfer [23]. These systems typically operate at pressures of 1-10 bar and achieve productivities of 5-50 g/h while significantly improving safety compared to batch processes [23].

Photochemical fluorination reactions have also benefited significantly from continuous flow implementation24. The use of transparent reactor tubing enables efficient irradiation of the reaction mixture with UV-A or visible light sources, while the small reactor volumes ensure uniform light penetration throughout the reaction medium [27]. Flow photochemical systems have been successfully applied to the synthesis of glycosyl fluorides using sulfur hexafluoride as a fluorinating agent, achieving yields of up to 93% on multi-gram scales [27]. The continuous nature of the process enables extended reaction times while maintaining precise control over reaction conditions [28].

Electrochemical fluorination in continuous flow represents another important advancement, enabling the safe and efficient introduction of fluorine into organic molecules using electrical energy rather than chemical oxidants [29]. Continuous flow electrochemical reactors employ divided cells with precise control over current density, flow rate, and residence time, enabling the selective fluorination of organic substrates while minimizing side reactions [30]. These systems typically achieve productivities of 1-20 g/h with excellent safety profiles due to the small reactor volumes and continuous operation [29].

Radiochemical Synthesis for 18F-labeled Derivatives

The radiochemical synthesis of 18F-labeled derivatives of 4-Fluoro-2-methoxyphenol represents a specialized area of synthetic chemistry with applications in positron emission tomography (PET) imaging31. The unique requirements of radiochemical synthesis, including the need for high specific activity, rapid synthesis times, and compatibility with automated synthesis platforms, necessitate the development of specialized methodologies [32].

Nucleophilic substitution reactions using no-carrier-added [18F]fluoride represent the most widely employed approach for 18F-labeling due to the high specific activity achievable through this methodology [31]. The synthesis typically begins with [18F]fluoride produced by proton bombardment of 18O-enriched water in a cyclotron, yielding specific activities in the range of 100-1000 GBq/μmol [3]. The [18F]fluoride is typically activated through the formation of a cryptate complex with potassium carbonate and Kryptofix 2.2.2, enabling nucleophilic substitution reactions with appropriate electrophilic precursors [3].

The application of PhenoFluor methodology to 18F-labeling has shown significant promise for the synthesis of [18F]fluoroarenes from phenolic precursors [10]. The use of [18F]PhenoFluor enables the deoxyfluorination of phenols under mild conditions, although the synthesis requires the preparation of the 18F-labeled reagent prior to use. This approach typically achieves radiochemical yields of 20-60% with specific activities of 50-500 GBq/μmol, making it suitable for PET tracer synthesis [33]. The methodology demonstrates excellent functional group tolerance and proceeds through a well-defined mechanism that minimizes the formation of side products [10].

The Balz-Schiemann reaction has been adapted for 18F-labeling through the use of [18F]tetrafluoroborate salts, although this approach suffers from significant limitations [3]. The theoretical maximum radiochemical yield is limited to 25% due to isotope exchange between 18F and the four fluorine atoms of the tetrafluoroborate anion. Additionally, the harsh reaction conditions (120°C pyrolysis) and complex workup procedures result in low overall yields (5-15%) and extended synthesis times (120-180 minutes) [3]. Despite these limitations, the Balz-Schiemann approach has been successfully applied to the synthesis of 5-[18F]fluoro-L-DOPA, demonstrating its utility for specific applications [3].

Electrophilic fluorination using [18F]fluorine gas represents another approach to 18F-labeling, although this methodology is characterized by low specific activity due to the need for carrier fluorine gas [3]. The synthesis of [18F]F2 requires the addition of 19F carrier gas to extract the radioactivity from the cyclotron target, resulting in specific activities of only 0.1-10 GBq/μmol [31]. While electrophilic fluorination can be applied to electron-rich aromatic substrates, the low specific activity and complex handling requirements limit its utility for most PET applications [3].

Recent advances in radiochemical synthesis have focused on the development of automated synthesis platforms and the application of continuous flow technology to 18F-labeling reactions [34]. These approaches enable the rapid and reproducible synthesis of 18F-labeled compounds while minimizing radiation exposure to personnel. Automated synthesis platforms typically complete the entire synthesis, purification, and formulation process within 60-120 minutes, making them well-suited for the short half-life of 18F (109.7 minutes) [32].

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally sustainable approaches to fluorination chemistry has become increasingly important as the field seeks to address concerns related to toxicity, waste generation, and environmental impact16. Green chemistry principles provide a framework for developing more sustainable synthetic methodologies for 4-Fluoro-2-methoxyphenol and related fluorinated compounds36.

Mechanochemical fluorination represents one of the most promising approaches to sustainable aromatic fluorination [16]. This methodology eliminates the need for large quantities of toxic solvents by conducting reactions under solvent-free conditions using mechanical energy to drive the chemical transformation. The mechanochemical protocol for aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts achieves complete conversion within one hour while maintaining excellent functional group tolerance [16]. The environmental impact assessment using E-factor analysis reveals that mechanochemical fluorination (E-factor = 2.6) is substantially more environmentally friendly than conventional solution-based approaches (E-factors of 18.7-33.5) [16].

The development of renewable and biodegradable solvents represents another important aspect of sustainable fluorination chemistry36. Bio-derived solvents such as Cyrene (dihydrolevoglucosenone), γ-valerolactone, and cyclopentanone have been investigated as replacements for toxic polar aprotic solvents commonly used in fluorination reactions [38]. These renewable solvents demonstrate comparable reactivity to traditional solvents while offering significantly reduced toxicity and environmental impact. The successful application of these green solvents to fluorination reactions requires careful optimization of reaction conditions to account for differences in polarity, coordinating ability, and thermal stability [38].

Biocatalytic approaches to fluorination represent an emerging area of sustainable synthesis, although the limited availability of fluorinases and the challenging nature of enzymatic fluorination have restricted the development of practical biocatalytic fluorination methods [37]. Nevertheless, research into engineered enzymes capable of catalyzing fluorination reactions continues to advance, with potential applications in the selective fluorination of complex molecular scaffolds under mild aqueous conditions [11].

Electrochemical fluorination offers significant advantages from a green chemistry perspective by using electrical energy rather than stoichiometric chemical oxidants30. This approach eliminates the need for hazardous oxidizing agents and enables precise control over the extent of fluorination through adjustment of current density and reaction time. Modern electrochemical fluorination systems employ environmentally benign electrolytes such as ionic liquids or fluorinated alcohol solutions, further reducing the environmental impact of the process [30].

The application of sustainable fluorinating reagents represents another important aspect of green fluorination chemistry35. Recent developments include the synthesis of fluorinating complexes with reduced hygroscopicity and improved handling characteristics. For example, the quaternary ammonium tri(hexafluoroisopropanol)-coordinated fluoride complex demonstrates excellent fluorinating activity while offering improved safety and ease of handling compared to traditional fluorinating reagents [35]. This approach enables the use of safer, more sustainable fluorinating systems without compromising reaction efficiency or selectivity [39].

XLogP3

GHS Hazard Statements

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant